![molecular formula C29H51ClN2O2 B14790257 3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol](/img/structure/B14790257.png)
3beta[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DC-Cholesterol.HCl involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine in chloroform. The resulting product is then crystallized from a mixture of ethanol and acetonitrile, followed by further crystallization from cyclohexane and ethanol-acetonitrile mixtures . The final step involves treating DC-Cholesterol with hydrogen chloride in ethyl acetate to obtain DC-Cholesterol.HCl .
Industrial Production Methods
Industrial production of DC-Cholesterol.HCl follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and purification steps to meet the required standards for pharmaceutical and research applications .
化学反应分析
Types of Reactions
DC-Cholesterol.HCl primarily undergoes substitution reactions due to the presence of its reactive functional groups. It can also participate in complex formation with nucleic acids and other biomolecules .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like N,N-dimethylethylenediamine and cholesteryl chloroformate in solvents such as chloroform and ethyl acetate.
Complex Formation: Involves the use of nucleic acids and other biomolecules under physiological conditions.
Major Products Formed
The major products formed from these reactions include DC-Cholesterol.HCl itself and its complexes with nucleic acids, which are used in various transfection and drug delivery applications .
科学研究应用
DC-Cholesterol.HCl has a wide range of applications in scientific research:
作用机制
DC-Cholesterol.HCl exerts its effects by forming stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming lipoplexes that can be taken up by cells through endocytosis . Once inside the cell, the nucleic acids are released, allowing them to exert their therapeutic effects .
相似化合物的比较
Similar Compounds
- Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride
- Cholesteryl N-(2-dimethylaminoethyl)carbamate
- Dioleoylphosphatidylethanolamine (DOPE)
Uniqueness
DC-Cholesterol.HCl is unique due to its high efficiency in forming stable complexes with nucleic acids and its ability to facilitate efficient transfection. Its cationic nature and cholesterol backbone provide stability and compatibility with biological membranes, making it a preferred choice for gene delivery applications .
属性
分子式 |
C29H51ClN2O2 |
|---|---|
分子量 |
495.2 g/mol |
IUPAC 名称 |
[(10R,13R)-10,13-dimethyl-17-pentan-2-yl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20?,22?,23?,24?,25?,26?,28-,29+;/m0./s1 |
InChI 键 |
DLTMWOWDCXLJPW-HRDGYYLMSA-N |
手性 SMILES |
CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
规范 SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)
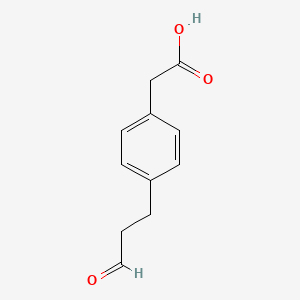
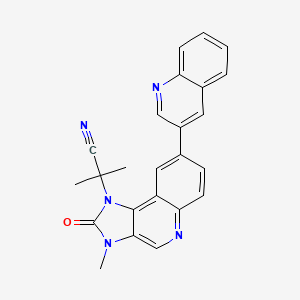
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)
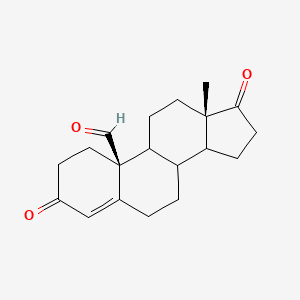
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
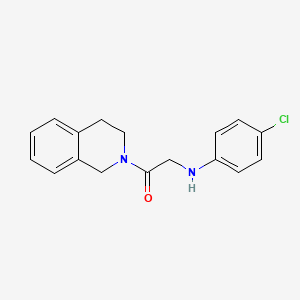
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
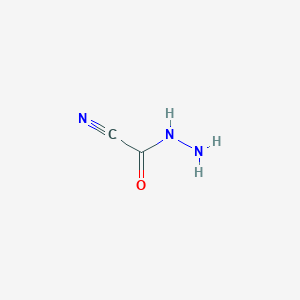
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)
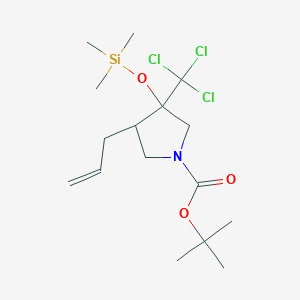
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14790246.png)
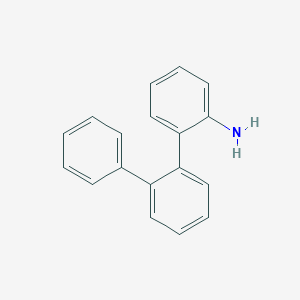
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)
